molecular formula C9H12ClN B3024886 4-Chloro-2-ethyl-6-methylaniline CAS No. 70598-48-0

4-Chloro-2-ethyl-6-methylaniline

Cat. No.: B3024886
CAS No.: 70598-48-0
M. Wt: 169.65 g/mol
InChI Key: WEGUQBDLWKTMOD-UHFFFAOYSA-N
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Description

4-Chloro-2-ethyl-6-methylaniline is an organic compound belonging to the aniline (B41778) family. ontosight.ai It is characterized by a benzene (B151609) ring substituted with a chloro group, an ethyl group, a methyl group, and an amino group at specific positions. Its chemical structure and properties make it a valuable intermediate in various chemical processes. The compound is typically a colorless to pale yellow liquid with a distinct odor. ontosight.ai It is slightly soluble in water but shows high solubility in organic solvents like ethanol, methanol, and acetone. ontosight.ai

IdentifierValue
IUPAC NameThis compound nih.gov
CAS Number70598-48-0 nih.gov
Molecular FormulaC₉H₁₂ClN nih.gov
Molecular Weight169.65 g/mol ontosight.ainih.gov

The primary significance of this compound lies in its function as a chemical intermediate. An intermediate is a molecule that is formed from the reactants and reacts further to give the desired products of a chemical reaction. In industrial and laboratory settings, this compound serves as a precursor for the synthesis of a range of other chemicals. ontosight.ai

Beyond agrochemicals, this compound is also utilized as an intermediate in the production of certain dyes, pigments, and pharmaceuticals, such as analgesics and anti-inflammatory agents. ontosight.ai

Academic research involving this compound is predominantly focused on its application in the synthesis of high-value chemicals, particularly the herbicide metolachlor. A significant portion of this research has been driven by the goal of producing specific stereoisomers of metolachlor. Metolachlor has a chiral center and a chiral axis, resulting in four possible stereoisomers. arkat-usa.org Research discovered that the herbicidal activity is primarily associated with the (S)-enantiomers. arkat-usa.orgmsu.edu This finding spurred extensive academic and industrial research into stereoselective synthesis methods to produce the more active (S)-metolachlor, which allows for lower application rates with the same biological effect. arkat-usa.orgmsu.edu

The objectives of this research include the development of efficient and economically viable synthetic routes. Key areas of investigation have included:

Asymmetric Hydrogenation: One of the most successful industrial methods involves the asymmetric hydrogenation of an imine formed from 2-ethyl-6-methylaniline (B166961) and methoxyacetone, using specialized catalysts. msu.edu This process is a landmark example of the large-scale application of asymmetric catalysis. msu.edu

Enzymatic Resolution: Another approach involves the use of enzymes to selectively react with one enantiomer in a racemic mixture, allowing for the separation of the desired isomer. arkat-usa.orgcdnsciencepub.com

These research efforts underscore the importance of intermediates like this compound in the broader field of stereoselective synthesis and the development of more efficient and environmentally conscious agrochemicals.

Research Approaches for (S)-Metolachlor SynthesisSynthetic StrategyDescriptionResearch ObjectiveAsymmetric CatalysisInvolves the hydrogenation of an imine precursor using a chiral catalyst (e.g., Ir-Xyliphos) to produce the desired (S)-enantiomer with high selectivity. msu.eduHigh turnover number and frequency, making it suitable for large-scale industrial production. msu.eduChiral Pool ApproachUtilizes a commercially available enantiomerically pure starting material, such as (R)-propylene oxide or (R)-epichlorohydrin, as a scaffold to build the target molecule. arkat-usa.orgacs.orgTo achieve high enantiomeric excess and good overall yield through a sequence of established chemical reactions. arkat-usa.orgacs.orgEnzymatic ResolutionEmploys enzymes to selectively resolve a racemic mixture, separating the desired enantiomer from the undesired one. arkat-usa.orgcdnsciencepub.comTo obtain enantiomerically pure intermediates for further chemical synthesis. cdnsciencepub.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-2-ethyl-6-methylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H12ClN/c1-3-7-5-8(10)4-6(2)9(7)11/h4-5H,3,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEGUQBDLWKTMOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=CC(=C1)Cl)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60990817
Record name 4-Chloro-2-ethyl-6-methylaniline
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Molecular Weight

169.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70598-48-0
Record name 4-Chloro-2-ethyl-6-methylbenzenamine
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Record name 4-Chloro-2-ethyl-6-methylaniline
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Record name 4-Chloro-2-ethyl-6-methylaniline
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Record name 4-chloro-2-ethyl-6-methylaniline
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Chemical Reactivity and Transformation Mechanisms of 4 Chloro 2 Ethyl 6 Methylaniline

Nucleophilic and Electrophilic Reactions of the Aniline (B41778) Moiety

The aniline part of the molecule, consisting of an amino group attached to a benzene (B151609) ring, is the primary site for many chemical reactions. The lone pair of electrons on the nitrogen atom imparts nucleophilic character, while the amino group's electron-donating nature activates the aromatic ring toward electrophilic attack.

Like other anilines, the basic amino group of 4-Chloro-2-ethyl-6-methylaniline readily reacts with acids to form ammonium (B1175870) salts. For instance, treatment with hydrochloric acid results in the formation of this compound hydrochloride. sigmaaldrich.combldpharm.com This reaction protonates the nitrogen atom, converting the amine into its corresponding ammonium ion. These salts are typically water-soluble crystalline solids.

Further reaction of the nitrogen atom can lead to the formation of quaternary ammonium compounds (QACs). nih.govmass.gov This involves the alkylation of the amine with alkyl halides. The reaction proceeds in a stepwise manner where the primary amine is converted to secondary, then tertiary, and finally to a quaternary ammonium salt. Each step involves the nitrogen atom acting as a nucleophile, attacking the electrophilic carbon of the alkyl halide. Due to their broad-spectrum antimicrobial properties, QACs are utilized in a wide array of products, including disinfectants and preservatives. mass.goveuropa.eu

Table 1: Formation of Amine Salt and Hypothetical Quaternary Ammonium Compound

ReactantReagentProductCompound Type
This compoundHydrochloric Acid (HCl)This compound hydrochloride sigmaaldrich.comAmine Salt
This compoundExcess Methyl Iodide (CH₃I)(4-Chloro-2-ethyl-6-methylphenyl)trimethylammonium iodideQuaternary Ammonium Compound

The primary amino group of this compound can be readily acylated to form amides. Acetylation, the introduction of an acetyl group (CH₃CO-), is a common example of this transformation and can be achieved using reagents like acetic anhydride (B1165640) or acetyl chloride. learncbse.inlibretexts.org This reaction is often performed to protect the amino group during other synthetic steps, as the resulting acetamide (B32628) is less reactive towards oxidation and electrophilic substitution than the original amine. libretexts.org The acetamides are typically stable, crystalline solids, which facilitates their purification and characterization. libretexts.org

The general procedure involves dissolving the aniline derivative, reacting it with the acylating agent, and often adding a base like sodium acetate (B1210297) to neutralize the acid byproduct and drive the reaction to completion. libretexts.org

Table 2: Hypothetical Acylation of this compound

AmineAcylating AgentProductProduct Class
This compoundAcetic AnhydrideN-(4-chloro-2-ethyl-6-methylphenyl)acetamideAcetamide
This compoundBenzoyl ChlorideN-(4-chloro-2-ethyl-6-methylphenyl)benzamideBenzamide

The nitrogen atom of this compound can undergo N-alkylation and N-arylation reactions. Reductive alkylation is a common method for N-alkylation, where the aniline reacts with an aldehyde or ketone in the presence of a reducing agent. For example, the related compound 2-ethyl-6-methylaniline (B166961) can be N-alkylated via reductive alkylation. google.com It is also possible to achieve N-alkylation using alkyl halides, where the amine acts as a nucleophile. acs.org

N-arylation involves the formation of a bond between the amine nitrogen and an aryl group. This can be accomplished through reactions with aryl halides, often catalyzed by a metal complex. These reactions are crucial for synthesizing diarylamines and other complex nitrogen-containing structures. For instance, anilines can be made to react with 4-chloroquinazolines in a microwave-mediated N-arylation to produce 4-anilinoquinazoline (B1210976) derivatives. nih.gov

The benzene ring of this compound is activated towards electrophilic aromatic substitution (SEAr) by the substituents present. wikipedia.org The directing effects of these groups determine the position of attack by an incoming electrophile.

Amino Group (-NH₂): Strongly activating and an ortho, para-director.

Ethyl Group (-CH₂CH₃): Activating and an ortho, para-director.

Methyl Group (-CH₃): Activating and an ortho, para-director.

Chloro Group (-Cl): Deactivating but an ortho, para-director.

In this compound, the positions ortho to the powerful amino group (positions 2 and 6) are already occupied by the ethyl and methyl groups. The position para to the amino group (position 4) is occupied by the chlorine atom. Therefore, electrophilic substitution is directed to the remaining open positions on the ring, which are positions 3 and 5. The combined directing effects of the existing substituents will influence the regioselectivity of reactions like nitration, halogenation, and sulfonation. masterorganicchemistry.com The formation of the cationic intermediate (a benzenium ion) is stabilized by the electron-donating groups, facilitating the substitution. wikipedia.orgmasterorganicchemistry.com

Table 3: Directing Effects of Substituents on Electrophilic Aromatic Substitution

SubstituentPositionElectronic EffectDirecting Influence
-NH₂1Activatingortho, para
-CH₂CH₃2Activatingortho, para
-CH₃6Activatingortho, para
-Cl4Deactivatingortho, para

Predicted Substitution Sites: Positions 3 and 5.

Oxidation and Reduction Chemistry

The aniline moiety is susceptible to both oxidation and reduction, leading to a variety of transformation products.

The oxidation of anilines can yield quinone or quinone-like structures. nih.govyoutube.com For example, the oxidation of aniline itself with strong oxidizing agents like chromium trioxide can produce p-benzoquinone. youtube.com Substituted anilines can undergo similar transformations. The treatment of certain aniline derivatives with reagents like Fremy's salt (potassium nitrosodisulfonate) is a known method for producing quinones in good yields. nih.gov

Given this, this compound can be expected to undergo oxidation to form a substituted benzoquinone. The oxidation would likely convert the amino group and the hydrogen atom at the para position (relative to one of the alkyl groups) into carbonyl groups, resulting in 2-chloro-6-ethyl-4-methyl-1,4-benzoquinone, though other isomers are possible depending on the reaction conditions and the specific oxidant used. Quinone derivatives are of significant interest due to their biological activities and roles in organic synthesis. nih.govacarindex.com

Table 4: Hypothetical Oxidation to a Quinone Derivative

Starting MaterialOxidizing Agent (Example)Potential Product
This compoundFremy's Salt2-Chloro-6-ethyl-4-methyl-1,4-benzoquinone

Reductive Pathways of the Aromatic Ring and Substituents

The reduction of this compound can theoretically target the aromatic ring or its substituents (chloro, ethyl, and methyl groups). The available scientific literature primarily provides insights into the reduction of the chloro-substituent through analogy with similar compounds, while the reduction of the aromatic ring itself is less specific to this molecule.

Reductive Dehalogenation: The most significant reductive pathway for chloro-aromatic compounds involves the removal of the chlorine atom, a process known as reductive dehalogenation or hydrodehalogenation. This is a common reaction during catalytic hydrogenation, where the C-Cl bond is cleaved and replaced by a C-H bond.

Studies on the selective hydrogenation of chloronitrobenzenes to chloroanilines highlight the challenge of preventing hydrodehalogenation. nih.govacs.org For instance, while the goal is to reduce the nitro group, the chloro group is often reduced as well, leading to byproducts like aniline and nitrobenzene. nih.govacs.org The choice of catalyst and reaction conditions is critical in determining the selectivity of the reaction.

Research on analogous compounds has demonstrated the activity of various catalysts in hydrogenation reactions. While noble metals like palladium are highly active, they often favor hydrodehalogenation. nih.govacs.org Alternative catalysts have been explored to achieve higher selectivity.

Catalyst Influence on Reductive Dehalogenation of Analogous Chloro-Aromatics

For this compound, it can be inferred that under catalytic hydrogenation conditions, particularly with palladium-based catalysts, reductive removal of the chlorine atom to yield 2-ethyl-6-methylaniline is a highly probable transformation.

Aromatic Ring Reduction: Reduction of the benzene ring is a more challenging transformation that requires harsh reaction conditions, such as high pressure and temperature, or the use of specific reducing agents like those in a Birch reduction. There is no specific information in the surveyed literature detailing the reduction of the aromatic ring of this compound. Such forcing conditions would almost certainly lead to the simultaneous reductive dehalogenation of the molecule.

Hydrolytic and Dealkylation Reactions

Hydrolytic Reactions: Aryl chlorides, such as the one present in this compound, are generally resistant to hydrolysis under standard conditions. The carbon-chlorine bond on an sp²-hybridized carbon is significantly stronger and less polarized than in alkyl halides, making nucleophilic substitution difficult.

In the context of the synthesis of 4-chloro-2,6-dialkylanilines, hydrolysis is sometimes employed as a work-up step. google.com However, its purpose is to decompose hydrolyzable by-products formed during the chlorination process, rather than to hydrolyze the stable C-Cl bond of the product itself. google.com Similarly, some modern synthesis procedures for the parent amine, 2-methyl-6-ethylaniline, have been optimized to eliminate a hydrolysis process that was part of older, traditional methods. google.com

Dealkylation and Metabolic Transformation: Direct chemical dealkylation of the ethyl or methyl groups from the aromatic ring of this compound is not well-documented and would likely require severe, non-selective reaction conditions.

However, insights into potential transformation pathways can be drawn from metabolic studies of the parent compound, 2-methyl-6-ethylaniline (MEA). The microbial degradation of MEA has been investigated in Sphingobium sp. strain MEA3-1, which can use it as a sole carbon and energy source. asm.org The metabolic pathway does not involve simple dealkylation but rather a series of oxidative and hydrolytic steps.

The initial transformation involves the enzymatic hydroxylation of the aromatic ring by a monooxygenase system to form 4-hydroxy-2-methyl-6-ethylaniline. asm.org This intermediate can then undergo spontaneous hydrolytic deamination to produce 2-methyl-6-ethyl-hydroquinone. asm.org This indicates that under biological conditions, the molecule is more susceptible to ring functionalization and subsequent transformation than to direct dealkylation.

Metabolites Identified from the Transformation of 2-Methyl-6-ethylaniline (Parent Amine)

These findings suggest that the primary transformation pathway, at least in a biological context, involves modification of the aromatic ring and the amine group rather than the alkyl substituents.

Spectroscopic Characterization and Structural Elucidation of 4 Chloro 2 Ethyl 6 Methylaniline and Its Derivatives

Vibrational Spectroscopy Analysis

Fourier Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of 4-Chloro-2-ethyl-6-methylaniline is characterized by absorption bands corresponding to the vibrations of its specific functional groups. The primary amino (-NH₂) group, the aromatic ring, the alkyl (ethyl and methyl) groups, and the carbon-chlorine (C-Cl) bond each exhibit characteristic absorption frequencies. For instance, the N-H stretching vibrations of the primary amine are expected to appear as two distinct bands in the region of 3400-3500 cm⁻¹ for the asymmetric stretch and 3300-3400 cm⁻¹ for the symmetric stretch. Aromatic C-H stretching vibrations typically occur just above 3000 cm⁻¹, while the aliphatic C-H stretches of the ethyl and methyl groups are expected just below this value. The C-Cl stretching vibration is anticipated to be in the lower frequency "fingerprint" region, generally between 800 and 600 cm⁻¹.

Fourier Transform Raman (FT-Raman) Spectroscopy

FT-Raman spectroscopy complements FTIR by providing information on non-polar bonds and symmetric vibrations. In the FT-Raman spectrum of this compound, the aromatic C=C ring stretching vibrations are expected to be prominent, typically appearing in the 1400-1600 cm⁻¹ range. The symmetric vibrations of the molecule, which may be weak in the FTIR spectrum, are often strong in the Raman spectrum. This technique is particularly useful for observing the vibrations of the carbon skeleton and the C-Cl bond.

Assignment of Fundamental Vibrational Modes and Functional Group Analysis

The assignment of vibrational modes can be performed by comparing the experimental spectra with data from similar molecules and theoretical calculations. Studies on related compounds like 4-chloro-2-methylaniline (B164923) provide a basis for these assignments. chemicalbook.com The presence of electron-donating (amino, ethyl, methyl) and electron-withdrawing (chloro) substituents on the benzene (B151609) ring influences the electronic distribution and, consequently, the vibrational frequencies of the ring. The N-H bending vibrations are expected around 1600 cm⁻¹, often overlapping with the aromatic ring stretching bands. The in-plane and out-of-plane bending vibrations of the aromatic C-H bonds provide information about the substitution pattern on the benzene ring.

Below is a table summarizing the predicted fundamental vibrational modes for this compound based on the analysis of its functional groups and comparison with analogous compounds.

Vibrational ModeFunctional GroupPredicted Frequency Range (cm⁻¹)Expected Intensity (FTIR/Raman)
N-H Asymmetric Stretch-NH₂3400 - 3500Medium / Medium
N-H Symmetric Stretch-NH₂3300 - 3400Medium / Medium
Aromatic C-H StretchAr-H3000 - 3100Medium / Strong
Aliphatic C-H Stretch-CH₂CH₃, -CH₃2850 - 2980Strong / Strong
Aromatic C=C StretchAromatic Ring1400 - 1600Strong / Strong
N-H Bend (Scissoring)-NH₂1590 - 1650Medium-Strong / Weak
CH₂/CH₃ Bend-CH₂CH₃, -CH₃1375 - 1470Medium / Medium
C-N StretchAr-NH₂1250 - 1350Medium / Medium
C-Cl StretchAr-Cl600 - 800Strong / Strong

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR)

The ¹H NMR spectrum of this compound would provide detailed information about the number and types of protons and their neighboring environments. The aromatic region is expected to show two singlets for the two non-equivalent aromatic protons, with their chemical shifts influenced by the surrounding substituents. The protons of the amino group will likely appear as a broad singlet. The ethyl group will exhibit a characteristic quartet for the methylene (B1212753) (-CH₂) protons and a triplet for the methyl (-CH₃) protons due to spin-spin coupling. The methyl group attached to the ring is expected to appear as a singlet.

The following table outlines the predicted ¹H NMR chemical shifts for this compound.

Proton TypePredicted Chemical Shift (δ, ppm)MultiplicityIntegration
Aromatic H~6.8 - 7.2s1H
Aromatic H~6.8 - 7.2s1H
-NH₂~3.5 - 4.5 (broad)s2H
-CH₂- (Ethyl)~2.5 - 2.8q2H
-CH₃ (Methyl on ring)~2.1 - 2.4s3H
-CH₃ (Ethyl)~1.1 - 1.4t3H

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum of this compound will show distinct signals for each of the nine unique carbon atoms in the molecule. The chemical shifts of the aromatic carbons are significantly affected by the nature of the substituents. The carbon atom attached to the electron-donating amino group will be shielded, while the carbon attached to the electronegative chlorine atom will be deshielded. The carbons of the ethyl and methyl groups will appear in the upfield region of the spectrum. Data from related compounds such as 4-chloro-2-methylaniline and 2-chloro-4-methylaniline (B104755) can aid in the prediction of these chemical shifts. chemicalbook.comchemicalbook.com

The predicted ¹³C NMR chemical shifts are detailed in the table below.

Carbon AtomPredicted Chemical Shift (δ, ppm)
C-NH₂~140 - 145
C-Cl~120 - 125
C-CH₂CH₃~125 - 130
C-CH₃~128 - 133
Aromatic C-H~127 - 130
Aromatic C-H~129 - 132
-CH₂- (Ethyl)~20 - 25
-CH₃ (Methyl on ring)~15 - 20
-CH₃ (Ethyl)~10 - 15

X-ray Crystallography and Solid-State Structural Analysis

The three-dimensional arrangement of atoms and molecules in the crystalline solid state of this compound and its derivatives is fundamental to understanding their physical and chemical properties. X-ray crystallography provides definitive insights into molecular conformation, bond lengths, bond angles, and the nature of intermolecular forces that govern the crystal packing.

Single-crystal X-ray diffraction studies on derivatives of this compound, such as 4,4′-methylenebis(3-chloro-2,6-diethylaniline), reveal detailed molecular structures. researchgate.net For instance, in the case of 4,4′-methylenebis(3-chloro-2,6-diethylaniline), the analysis shows a specific twist angle between the two aromatic components of the molecule. researchgate.net The presence of the chlorine substituent has a discernible effect on this angle. researchgate.net

In a related structure, ethyl 2,6-bis(4-chlorophenyl)-4-(4-methylanilino)-1-(4-methylphenyl)-1,2,5,6-tetrahydropyridine-3-carboxylate, the tetrahydropyridine (B1245486) ring adopts a distorted boat conformation. nih.gov The two 4-chlorophenyl substituents are found in axial positions. nih.gov The dihedral angles between the two 4-chlorophenyl rings and two 4-tolyl rings have been measured to be 47.7 (1)° and 48.5 (1)°, respectively. nih.gov

Detailed crystallographic data for derivatives provides precise bond lengths and angles, contributing to a comprehensive understanding of their molecular geometry.

Table 1: Selected Crystallographic Data for a Derivative of this compound

Parameter Value
Compound 4,4′-methylenebis(3-chloro-2,6-diethylaniline)
Dihedral Angle (Aromatic Parts) 39.59 (8)°
Torsion Angle (C1—C2—C70—C80) 153.5 (12)°

Data sourced from Smirnov et al. researchgate.net

The solid-state packing of these molecules is significantly influenced by a variety of intermolecular interactions. In the crystal structure of 4,4′-methylenebis(3-chloro-2,6-diethylaniline), the molecules are assembled through N—H···π interactions. researchgate.net This is in contrast to the unsubstituted 4,4′-methylenebis(2,6-diethylaniline), where the molecules form a network structure through both intermolecular N—H···N bonds and C—H···π interactions. researchgate.net

In the case of ethyl 2,6-bis(4-chlorophenyl)-4-(4-methylanilino)-1-(4-methylphenyl)-1,2,5,6-tetrahydropyridine-3-carboxylate, an intramolecular N—H···O hydrogen bond is observed. nih.gov Additionally, weak intermolecular C—H···Cl interactions link the molecules into chains. nih.gov These non-covalent interactions are crucial in stabilizing the crystal lattice.

While specific studies on the polymorphism and co-crystallization of this compound were not found, the documented differences in intermolecular interactions between chlorinated and non-chlorinated derivatives suggest that polymorphic forms could arise from variations in these packing forces. researchgate.net The ability of the amino group to act as a hydrogen bond donor and the aromatic rings to participate in π-stacking and C—H···π interactions indicates a potential for forming different crystalline arrangements under varying crystallization conditions. Further research in this area could reveal different polymorphs or co-crystals with unique physicochemical properties.

Chromatographic and Mass Spectrometric Characterization

Chromatographic and mass spectrometric techniques are indispensable for the separation, identification, and quantification of this compound and its derivatives in various matrices.

Gas chromatography coupled with mass spectrometry (GC/MS) is a powerful tool for the analysis of volatile and semi-volatile compounds like anilines. Standardized methods, such as those based on EPA protocols, are available for the determination of organic compounds in various samples. epa.gov In the context of aniline (B41778) derivatives, GC/MS allows for their separation and identification based on their retention times and mass fragmentation patterns. researchgate.net For complex matrices, such as green tea, GC-MS/MS with multiple reaction monitoring (MRM) provides high selectivity and specificity for trace-level analysis. waters.com The use of a full scan mode in conjunction with MRM can aid in monitoring matrix co-extractives. waters.com The NIST mass spectral library is a valuable resource for confirming the identity of detected compounds by comparing their experimental mass spectra with reference spectra. researchgate.net

Table 2: Illustrative GC/MS Parameters

Parameter Typical Value/Condition
Column Varies (e.g., capillary columns)
Carrier Gas Helium
Injection Mode Splitless
Ionization Mode Electron Ionization (EI+)
Ionization Energy 70 eV
Mass Analyzer Quadrupole, Tandem Quadrupole (MS/MS)

Parameters are general and may vary based on the specific application. epa.govwaters.com

High-performance liquid chromatography (HPLC) is a versatile technique for the analysis of a wide range of compounds, including aniline derivatives. For primary aromatic amines (PAAs), which include chloroanilines, ultra-high-performance liquid chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS) offers high sensitivity and selectivity. nih.gov The separation of PAAs can be achieved on columns such as pentafluorophenylpropyl (PFPP) using a gradient elution with a mobile phase consisting of water and acetonitrile (B52724), both containing a small percentage of acetic acid. nih.gov

For some aniline derivatives, LC-MS/MS has been shown to be a suitable alternative to GC/MS, with the advantage of direct injection and thus no need for extensive sample preparation. researchgate.net However, the ionization efficiency and sensitivity can vary depending on the substitution pattern of the chloroaniline. researchgate.net For instance, ortho-substituted chloroanilines may exhibit lower ion yields in LC-MS/MS compared to their meta- and para-substituted counterparts. researchgate.net The choice of mobile phase is critical; for basic compounds like PAAs, using mobile phases with a pH below 3 can enhance protonation and improve chromatographic performance. nih.gov

Table 3: Mentioned Compounds

Compound Name
This compound
4,4′-methylenebis(3-chloro-2,6-diethylaniline)
Ethyl 2,6-bis(4-chlorophenyl)-4-(4-methylanilino)-1-(4-methylphenyl)-1,2,5,6-tetrahydropyridine-3-carboxylate
4,4′-methylenebis(2,6-diethylaniline)
Acetonitrile
Acetic acid
2,4-toluenediamine
2,6-toluenediamine
3-chloro-2,6-diethylaniline
paraformaldehyde
sodium hydroxide
toluene
4-methylaniline
ethyl acetoacetate
4-chlorobenzaldehyde
methanol
trimethylamine
methyl chloride
acetaldehyde
chloroethanol
chlorobenzene
anisole
p-chloroaniline
p-chloro-o-methylaniline
benzidine
p-aminoazobenzene
3,3'-dimethylbenzidine
4,4'-methylene-2-chloroaniline
4-chloro-2-methylaniline
N-(4-chloro-2-methylphenyl)benzamide
allyl alcohol
benzoyl chloride
2-bromo-4-chloro-6-methylaniline

Theoretical and Computational Investigations of 4 Chloro 2 Ethyl 6 Methylaniline

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in understanding the electronic structure and molecular properties of a compound like 4-chloro-2-ethyl-6-methylaniline. These computational methods allow for the determination of various parameters that are difficult or impossible to measure experimentally.

Ab initio calculations, which are based on first principles without the inclusion of empirical parameters, are a cornerstone of computational chemistry. The Hartree-Fock (HF) method, often paired with a basis set such as 6-31G(d,p), is a common starting point for investigating the electronic structure of organic molecules.

For this compound, an HF/6-31G(d,p) calculation would solve the electronic Schrödinger equation in an approximate manner, yielding the molecular orbitals and their corresponding energies. This provides insights into the distribution of electrons within the molecule and helps in understanding its fundamental electronic properties. While the HF method systematically overestimates energies and can be less accurate for systems with significant electron correlation, it serves as a valuable baseline for more advanced computational techniques. Studies on similar molecules like 4-chloro-2-methylaniline (B164923) have utilized the HF method to lay the groundwork for more accurate DFT calculations. nih.govnih.gov

Density Functional Theory (DFT) has become the workhorse of modern computational chemistry due to its favorable balance of accuracy and computational cost. The B3LYP functional, a hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is widely used. When combined with the 6-31G(d,p) basis set, it provides reliable predictions for a wide range of molecular properties.

For this compound, DFT calculations using the B3LYP/6-31G(d,p) level of theory would be employed to determine optimized molecular geometry, vibrational frequencies, and various electronic properties such as dipole moment, and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a crucial parameter for assessing the chemical reactivity and kinetic stability of the molecule. Research on analogous compounds like 4-chloro-2-methylaniline and 4-chloro-2-bromoaniline has demonstrated that DFT calculations, particularly with the B3LYP functional, yield results that are in good agreement with experimental data. nih.govnih.govsapphirebioscience.com

Molecular Geometry Optimization and Conformational Analysis

The first step in most computational studies is to find the minimum energy structure of the molecule. This is achieved through geometry optimization. For this compound, this process would involve systematically adjusting the bond lengths, bond angles, and dihedral angles to find the arrangement of atoms with the lowest possible energy.

Due to the presence of the ethyl and amino groups, which can rotate, this compound can exist in different conformations. A conformational analysis would be necessary to identify the most stable conformer. This involves exploring the potential energy surface of the molecule by rotating the flexible dihedral angles. The results of such an analysis would reveal the preferred spatial orientation of the substituents on the aniline (B41778) ring. The optimized geometric parameters (bond lengths and angles) for the most stable conformer of this compound would be expected to be in line with those of similar substituted anilines.

Below is an illustrative data table of optimized geometrical parameters for a related compound, 4-chloro-2-methylaniline, as determined by DFT (B3LYP/6-31G(d,p)) calculations. A similar table would be generated for this compound in a dedicated study.

ParameterBond/AngleCalculated Value (B3LYP/6-31G(d,p))
Bond Length (Å)C-Cl1.745
C-N1.402
C-C (ring)1.388 - 1.401
C-CH31.513
N-H1.008
Bond Angle (°)C-C-C (ring)118.5 - 121.3
Cl-C-C119.5
H-N-H112.5
C-N-H114.0

Note: The data in this table is illustrative and based on calculations for 4-chloro-2-methylaniline, not this compound.

Vibrational Frequency Calculations and Normal Mode Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides a fingerprint of a molecule. Theoretical vibrational frequency calculations are essential for the assignment of the observed spectral bands to specific molecular vibrations.

Following geometry optimization, harmonic vibrational frequencies for this compound would be calculated at the same level of theory (e.g., B3LYP/6-31G(d,p)). The output of these calculations provides a list of vibrational frequencies and their corresponding IR and Raman intensities. Each frequency corresponds to a specific normal mode of vibration, which describes the collective motion of the atoms. These calculated frequencies are often systematically higher than the experimental values due to the harmonic approximation. Therefore, they are typically scaled by an empirical factor to improve agreement with experimental spectra.

A normal mode analysis for this compound would allow for the detailed assignment of vibrations such as C-H stretching, N-H stretching, C-Cl stretching, and the various bending and torsional modes of the ethyl and methyl groups. Studies on related compounds have shown excellent correlation between scaled theoretical frequencies and experimental FTIR and FT-Raman spectra. nih.govnih.gov

An illustrative table of calculated and experimental vibrational frequencies for a similar molecule is presented below.

AssignmentCalculated Frequency (cm⁻¹) (Scaled)Experimental Frequency (cm⁻¹) (FTIR)
N-H asymmetric stretch34853480
N-H symmetric stretch33953390
C-H stretch (ring)3050-31003055-3095
C-H stretch (methyl)2920-29802925-2975
C=C stretch (ring)16201618
NH₂ scissoring16001602
C-N stretch12801285
C-Cl stretch750746

Note: The data in this table is illustrative and based on findings for analogous aniline derivatives. nih.gov

Analysis of Molecular Interactions and Reactivity Descriptors

Theoretical calculations also provide valuable information about the various interactions within a molecule and its potential reactivity.

Intermolecularly, the amino group can act as a hydrogen bond donor, and the aromatic ring can act as a hydrogen bond acceptor, leading to N-H…π interactions. These interactions, where the hydrogen atom of the amino group is attracted to the electron cloud of the benzene (B151609) ring of a neighboring molecule, can play a significant role in the crystal packing and solid-state structure of the compound. The presence of the electron-withdrawing chlorine atom and the electron-donating alkyl groups will modulate the electron density of the aromatic ring, thereby influencing the strength of these interactions. While specific studies on N-H…π interactions in this compound are not available, research on similar systems highlights the importance of these forces in determining the supramolecular assembly.

Chemical Reactivity Indices and Multipole Moments

Chemical Reactivity Indices are derived from the energies of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These indices help in predicting the chemical behavior of the molecule. Key reactivity descriptors include:

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of molecular stability. A large gap suggests high stability and low reactivity, while a small gap indicates a molecule is more prone to chemical reactions.

Ionization Potential (I): Approximated by the negative of the HOMO energy (-EHOMO), it represents the energy required to remove an electron.

Electron Affinity (A): Approximated by the negative of the LUMO energy (-ELUMO), it is the energy released when an electron is added.

Global Hardness (η): Calculated as (I - A) / 2, it measures the resistance to change in electron distribution.

Global Softness (S): The reciprocal of hardness (1 / η), indicating how easily the molecule can be polarized.

Electronegativity (χ): Defined as (I + A) / 2, it describes the power of an atom or group to attract electrons.

In computational studies of similar aromatic amines, such as derivatives of butanoic acid, DFT calculations at the B3LYP/6-311++G(d) level of theory have been used to determine these descriptors from HOMO and LUMO energies. researchgate.net Such analyses for this compound would elucidate how the chloro, ethyl, and methyl substituents modulate the electron density and reactivity of the aniline core.

Prediction of Collision Cross Sections

The Collision Cross Section (CCS) is a critical parameter in ion mobility spectrometry-mass spectrometry (IMS-MS), reflecting the size and shape of an ion in the gas phase. It provides an additional dimension of identification for small molecules. Predicting CCS values computationally has become an important field, with various machine learning and theoretical models being developed. nih.govacs.org

While experimental CCS values for this compound are not documented in the searched literature, predictive models can offer estimates. These predictions, however, can have significant errors, especially for certain classes of molecules. Studies have shown that for some primary aromatic amines, including related compounds like 4-chloroaniline (B138754) and 4-chloro-2-methylaniline, prediction tools such as AllCCS and CCSbase can produce high prediction errors, sometimes exceeding 6-8%. aip.orgsigmaaldrich.com This suggests that the structural characteristics of these substituted anilines may not be perfectly represented in the training sets of these models. aip.orgsigmaaldrich.com

To illustrate the output of such predictions, the table below shows predicted CCS values for a structurally analogous compound, 4-chloro-2-ethynyl-6-methylaniline , calculated using the CCSbase model. These values demonstrate the expected CCS for different ionic adducts that could be formed in a mass spectrometer.

Adductm/zPredicted CCS (Ų)
[M+H]⁺166.04181134.4
[M+Na]⁺188.02375147.2
[M-H]⁻164.02725137.0
[M+NH₄]⁺183.06835153.9
[M+K]⁺203.99769141.2
[M+H-H₂O]⁺148.03179124.5

Data sourced from PubChemLite for 4-chloro-2-ethynyl-6-methylaniline, predicted using CCSbase.

Molecular Dynamics Simulations and Conformational Landscape

Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. nih.gov By solving Newton's equations of motion, MD simulations can map out the potential energy surface of a molecule, revealing its accessible conformations and the energy barriers between them. This provides a detailed understanding of the molecule's flexibility, preferred shapes, and dynamic behavior. materialsciencejournal.orgnih.gov

For a molecule like this compound, MD simulations could provide crucial insights into its conformational landscape. The key areas of flexibility are the rotation of the ethyl group and the orientation of the amino (-NH₂) group relative to the benzene ring. Specific questions that MD simulations could address include:

The preferred rotational angle (dihedral angle) of the ethyl group.

The energy barrier for rotation of the ethyl and methyl groups.

The inversion barrier and rotational dynamics of the amino group, and how this is influenced by the adjacent bulky ethyl group.

Although specific MD simulation studies on this compound were not found in the surveyed literature, studies on other substituted anilines and flexible molecules demonstrate the utility of this approach. aip.org For instance, MD simulations have been used to explore the conformational transitions in complex biological systems and to understand how ligand binding influences the shape of binding pockets. nih.govmdpi.com Such simulations for this compound would typically involve defining a force field (a set of parameters describing the potential energy of the system), solvating the molecule in a simulated box of solvent, and running the simulation for a sufficient time (from nanoseconds to microseconds) to sample the relevant conformational space. nih.gov

Degradation Mechanisms and Environmental Transformation Studies

Microbial Degradation Pathways of 2-Methyl-6-ethylaniline and Related Chloroanilines

Microorganisms have evolved diverse enzymatic systems to break down synthetic aromatic amines. The degradation of chloroanilines, a class of compounds to which 4-Chloro-2-ethyl-6-methylaniline belongs, typically involves initial enzymatic attacks that modify the aromatic ring, making it susceptible to cleavage.

The initial steps in the bacterial breakdown of chloroanilines can proceed through different pathways depending on the specific bacterium and the environmental conditions, particularly the availability of oxygen.

Under aerobic conditions, the primary mechanism is oxidative deamination. nih.govnih.gov This process involves the simultaneous removal of the amino group (-NH2) and the addition of hydroxyl groups (-OH) to the aromatic ring. nih.gov Aniline (B41778) dioxygenase, a key enzyme in this pathway, catalyzes the conversion of chloroaniline into the corresponding chlorocatechol. nih.gov For example, Pseudomonas sp. CA-1 has been shown to degrade p-chloroaniline via hydroxylation and deamination, leading to the formation of 4-chlorocatechol (B124253). nih.gov This conversion from an aniline to a catechol is a critical priming reaction that prepares the molecule for ring fission. nih.gov

In anaerobic environments, a different strategy known as reductive deamination has been observed. nih.gov In the sulfate-reducing bacterium Desulfobacterium anilini, the degradation of aniline begins with carboxylation (the addition of a carboxyl group) to form 4-aminobenzoic acid. d-nb.info This intermediate is then activated with coenzyme A to form 4-aminobenzoyl-CoA, which subsequently undergoes reductive deamination to yield benzoyl-CoA, a compound that can enter central metabolic pathways. d-nb.info This anaerobic route demonstrates an alternative to the oxygen-dependent attacks common in aerobic degradation. d-nb.info

Monooxygenase enzyme systems are central to the biotransformation of a vast array of organic compounds, including chloroanilines. These enzymes incorporate one atom of molecular oxygen into the substrate, often initiating the degradation cascade. researchgate.net

The aniline dioxygenase (AtdA) found in bacteria like Acinetobacter sp. is a prime example of a multi-component monooxygenase system involved in this process. researchgate.net It is a Rieske non-heme iron dioxygenase that executes the simultaneous deamination and dihydroxylation of aniline and its derivatives to produce catechols. researchgate.net Such enzymes are crucial for the initial attack on the stable aromatic ring.

Cytochrome P450 monooxygenases represent another major class of enzymes involved in biotransformation. nih.gov While highly diverse and present in all kingdoms of life, they catalyze reactions by transferring a single oxygen atom from O₂ to a substrate. nih.gov In plants, for instance, P450 enzymes are involved in hydroxylating various intermediates in metabolic pathways. nih.gov In the context of aniline derivatives, microsomal studies have shown that P450 enzymes are responsible for hydroxylation reactions, which occur via a different mechanism than the oxidative deamination pathway, suggesting multiple enzymatic strategies for metabolizing these compounds within organisms. nih.gov

The enzymatic processes of hydroxylation and deamination lead to a series of intermediate metabolites. The identification of these compounds is key to elucidating the complete degradation pathway.

As established, the most common initial metabolites in the aerobic degradation of chloroanilines are chlorocatechols. nih.gov Studies on various bacteria have confirmed the accumulation of these intermediates. For example, the degradation of 3-chloroaniline (B41212) by certain bacterial strains results in the formation of 4-chlorocatechol. nih.gov Similarly, the biodegradation of p-chloroaniline by Pseudomonas sp. CA-1 produces 4-chlorocatechol as a key metabolite. nih.gov

Following the formation of chlorocatechols, further degradation occurs. In the photocatalytic degradation of 4-chloroaniline (B138754), secondary intermediates like 4-chlorophenol (B41353) and 4-aminophenol (B1666318) are subsequently hydroxylated to form hydroquinone (B1673460). nih.govresearchgate.net This hydroquinone is then oxidized to benzoquinone, which undergoes ring cleavage to form carboxylic acids, eventually leading to complete mineralization. nih.govresearchgate.net The transformation of chlorinated hydroquinone metabolites by anaerobic bacteria has also been documented, indicating that hydroquinones are central intermediates in various degradation scenarios. nih.gov

Table 1: Identified Microbial Metabolites of Chloroanilines

Original Compound Degrading Organism/System Key Metabolite(s) Pathway Type
Monochloroaniline Pseudomonas acidovorans CA50 Chlorocatechol Aerobic
p-Chloroaniline Pseudomonas sp. CA-1 4-Chlorocatechol Aerobic
3-Chloroaniline Comamonadaceae strains 4-Chlorocatechol Aerobic
Aniline Desulfobacterium anilini 4-Aminobenzoic acid, Benzoyl-CoA Anaerobic
4-Chloroaniline Photocatalytic System Hydroquinone, Benzoquinone Oxidative
Chlorinated Hydroquinones Anaerobic Bacteria 1,4-Dihydroquinone Anaerobic

This table summarizes key metabolites identified during the microbial or related degradation of various aniline compounds as reported in cited literature.

Photodegradation Mechanisms

In addition to microbial action, chloroanilines are susceptible to degradation initiated by sunlight, a process known as photodegradation. This abiotic transformation is particularly relevant in surface waters and on soil surfaces.

Exposure to ultraviolet (UV) radiation can induce the transformation of chloroanilines. Studies on 2-chloroaniline (B154045) in aqueous solutions show that photolysis at a wavelength of 254 nm leads to its degradation. d-nb.info The efficiency of this process is enhanced in the presence of oxygen, suggesting an oxidative degradation mechanism. d-nb.info

The photodegradation process can be significantly accelerated by the presence of a photocatalyst, such as titanium dioxide (TiO₂). nih.govnih.gov This process, known as heterogeneous photocatalysis, involves the generation of highly reactive hydroxyl radicals upon UV irradiation of the TiO₂ particles. nih.gov These radicals are potent oxidizing agents that can attack and degrade persistent organic pollutants. The photodegradation of aniline, 2-chloroaniline, and 2,6-dichloroaniline (B118687) has been shown to be effective in aqueous suspensions of TiO₂. nih.gov Similarly, the degradation of 4-chloroaniline is greatly enhanced in a UV/TiO₂/H₂O₂ system, where hydrogen peroxide provides an additional source of hydroxyl radicals. nih.govresearchgate.net

The UV-induced transformation of chloroanilines results in a variety of photoproducts, arising from different cleavage and rearrangement reactions.

In the photocatalytic degradation of 2-chloroaniline using TiO₂, the main intermediate products identified were 2-chlorophenol (B165306) and p-benzoquinone. nih.gov For 4-chloroaniline, the degradation is more complex, yielding intermediates such as 3-hydroxy-4-chloronitrobenzene, 4-hydroxynitrobenzene, phenol, and aniline itself. nih.gov Another study on 4-chloroaniline in a UV/TiO₂/H₂O₂ system identified 4-chlorophenol, 4-aminophenol, and 4-chloronitrobenzene as aromatic intermediates. nih.govresearchgate.net These compounds are further oxidized to benzoquinone, which is then broken down into smaller carboxylic acids. nih.govresearchgate.net

Sunlight-induced degradation of 4-chloroaniline in water, without photocatalysts, also leads to a complex mixture of photoproducts, including dimeric structures with mass-to-charge ratios (m/z) of 217 and 218. researchgate.net The decomposition of 2-chloroaniline by UV photolysis yields chloride ions and ammonium (B1175870) ions, indicating the cleavage of both carbon-chlorine and carbon-nitrogen bonds. d-nb.info

Table 2: Identified Photoproducts of Chloroaniline Degradation

Original Compound Degradation System Identified Photoproduct(s)
2-Chloroaniline TiO₂ Photocatalysis 2-Chlorophenol, p-Benzoquinone
4-Chloroaniline TiO₂ Photocatalysis 3-Hydroxy-4-chloronitrobenzene, 4-Hydroxynitrobenzene, Phenol, Aniline
4-Chloroaniline UV/TiO₂/H₂O₂ System 4-Chlorophenol, 4-Aminophenol, 4-Chloronitrobenzene, Benzoquinone
4-Chloroaniline Sunlight in Water Dimeric structures (m/z 217, 218)
2-Chloroaniline UV Photolysis (254 nm) Chloride ions, Ammonium ions

This table lists the major photoproducts formed during the UV-induced degradation of chloroanilines under various experimental conditions as reported in the literature.

Chemical Degradation Processes in Environmental Matrices

The environmental fate of this compound is a critical area of study due to its potential for soil and water contamination. ontosight.ai While direct research on the degradation of this compound is limited, the degradation pathways of structurally similar anilines, particularly chloroanilines and ethylanilines, can provide insights into its likely behavior in the environment. The primary chemical degradation processes anticipated for this compound in environmental matrices such as water and soil include photodegradation, oxidation, and hydrolysis.

Photodegradation:

Photodegradation, or the breakdown of compounds by light, is a significant pathway for the removal of anilines from aqueous environments. For related compounds like 4-chloroaniline and 4-ethylaniline (B1216643), studies have demonstrated that photodegradation can occur, particularly in the presence of photosensitizers like titanium dioxide (TiO2). dntb.gov.uaresearchgate.net The process typically involves the generation of highly reactive hydroxyl radicals which attack the aniline molecule. For this compound, it is hypothesized that photodegradation would proceed through the cleavage of the C-Cl bond or the oxidation of the amino and alkyl groups.

Oxidation:

Chemical oxidation is another key process in the degradation of aniline derivatives in the environment. Advanced Oxidation Processes (AOPs), which generate highly reactive species such as hydroxyl radicals, have been shown to be effective in degrading chloroanilines. mdpi.com For instance, the degradation of 4-chlorophenol, a related compound, involves intermediates such as benzoquinone before mineralization to simpler inorganic compounds. mdpi.com It is plausible that this compound would undergo similar oxidative degradation, with the aromatic ring being opened, leading to the formation of smaller organic acids and eventually carbon dioxide, water, and inorganic ions.

Hydrolysis:

Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. While some chlorinated aromatic compounds can be susceptible to hydrolysis, the stability of the C-Cl bond on the aromatic ring of this compound suggests that hydrolysis may be a slower degradation process compared to photodegradation and oxidation under typical environmental conditions. google.com

Kinetic Studies and Factors Influencing Degradation Rates and Pathways

The rates and pathways of this compound degradation are expected to be influenced by a variety of environmental factors. Kinetic studies on related chloroanilines provide a framework for understanding these influences.

Kinetic Models:

The degradation kinetics of many organic pollutants, including anilines, in environmental systems are often described by pseudo-first-order kinetics. nih.gov Studies on the photodegradation of 4-chloroaniline and 4-ethylaniline have utilized the Langmuir-Hinshelwood kinetic model to describe the reaction rates in heterogeneous photocatalytic systems. researchgate.net This model considers the adsorption of the substrate onto the catalyst surface as a key step in the degradation process.

Factors Influencing Degradation:

Several factors can significantly impact the rate and pathway of this compound degradation in the environment:

pH: The pH of the environmental matrix (water or soil) can influence the speciation of the aniline and the surface charge of photocatalysts or soil minerals, thereby affecting adsorption and reaction rates. Studies on related anilines have shown that pH can have a notable effect on degradation efficiency. researchgate.net

Temperature: As with most chemical reactions, temperature can influence the rate of degradation. Higher temperatures generally lead to faster reaction rates. nih.gov

Presence of Photosensitizers and Oxidants: In aquatic environments, the presence of natural photosensitizers (like humic substances) or minerals like TiO2 can accelerate photodegradation. dntb.gov.uaresearchgate.net Similarly, the concentration of oxidants such as dissolved oxygen and hydroxyl radicals will directly impact the rate of oxidative degradation.

Initial Concentration: The initial concentration of the pollutant can also affect the degradation rate. In some kinetic models, such as the Langmuir-Hinshelwood model, the reaction rate may become independent of the concentration at high levels, as the catalyst surface becomes saturated. researchgate.net

The following table summarizes the expected degradation behavior of this compound based on studies of related compounds.

Degradation ProcessKey Reactants/ConditionsExpected ProductsInfluencing Factors
Photodegradation UV light, Photosensitizers (e.g., TiO2)Hydroxylated intermediates, ring-opened products, CO2, H2O, Cl-pH, Temperature, Light Intensity, Photosensitizer concentration
Oxidation Hydroxyl radicals (•OH), Ozone (O3)Oxidized intermediates, Benzoquinones, Carboxylic acids, CO2, H2O, Cl-pH, Temperature, Oxidant concentration
Hydrolysis WaterPotentially hydroxylated anilines (slow process)pH, Temperature

Advanced Applications of 4 Chloro 2 Ethyl 6 Methylaniline in Specialized Chemical Syntheses

Intermediate in the Synthesis of Agrochemicals and Herbicides

The primary and most well-documented application of 4-Chloro-2-ethyl-6-methylaniline is in the manufacturing of agrochemicals, specifically herbicides. Its structural features are crucial for the efficacy of the final herbicidal compounds.

Precursor for Chloroacetanilide Herbicides

This compound is a key building block for a class of herbicides known as chloroacetanilides. jst.go.jpyoutube.com These herbicides are widely used for controlling grasses and some broadleaf weeds in various crops. The synthesis of these herbicides involves the N-acylation of the aniline (B41778) with a chloroacetyl group. The presence of the chlorine atom and the specific alkyl substituents on the aniline ring are critical for the biological activity of the resulting herbicide. The process for preparing 4-chloro-2,6-dialkylanilines, such as this compound, highlights their importance as intermediates for plant protection agents. koreascience.kr

Role in the Synthesis of Metolachlor Derivatives

A prominent example of a chloroacetanilide herbicide synthesized from this compound is Metolachlor. jst.go.jpnih.gov Metolachlor is a widely used selective herbicide effective against grasses in crops like corn, soybeans, and cotton. jst.go.jp The synthesis of Metolachlor involves the reaction of this compound with other reagents to introduce the N-(2-methoxy-1-methylethyl) group and the subsequent chloroacetylation.

Table 1: Synthesis of Metolachlor from 2-ethyl-6-methylaniline (B166961)

StepReactantsCatalyst/ReagentsProductReference
1. Imine Formation & Hydrogenation2-ethyl-6-methylaniline, MethoxyacetonePlatinum/carbon catalystN-(1'-methyl-2'-methoxyethyl)-2-methyl-6-ethylaniline nih.govcorrosionpedia.com
2. AcylationN-(1'-methyl-2'-methoxyethyl)-2-methyl-6-ethylaniline, Chloroacetyl chloride-Metolachlor nih.govcorrosionpedia.com

Role in Polymer Chemistry and Material Science

While less documented than its role in agrochemicals, the chemical structure of this compound suggests its potential for applications in polymer chemistry. Aromatic amines are a known class of compounds used in various polymeric systems.

As Curing Agents for Epoxy Resins

Aromatic amines are commonly used as curing agents for epoxy resins, imparting high thermal stability and chemical resistance to the cured polymer. corrosionpedia.comepochemie.comthreebond.co.jp The reaction involves the nucleophilic attack of the amine groups on the epoxide rings, leading to a cross-linked network. While direct studies on this compound as a curing agent are not extensively available in the searched literature, the properties of related aromatic amines provide insight into its potential. For instance, methylene-bis(2,6-diethylaniline) is a known curing agent for epoxy resins. nih.gov The presence of alkyl groups on the aromatic ring can influence the reactivity and the final properties of the epoxy. The ethyl and methyl groups in this compound would likely affect the steric hindrance around the amine group, potentially moderating the curing rate and influencing the glass transition temperature of the resulting epoxy. The chlorine atom could further modify the electronic properties and potentially enhance flame retardancy. The modification of cured epoxy with amine functional chloroaniline formaldehyde (B43269) condensate has been shown to improve mechanical and thermal properties. scispace.com

Table 2: General Properties of Aromatic Amine Cured Epoxy Resins

PropertyGeneral Effect of Aromatic Amine Curing AgentsPotential Influence of this compound Structure
Thermal Stability HighThe rigid aromatic ring and potential for halogen interactions could contribute to high thermal stability.
Chemical Resistance ExcellentThe stable aromatic structure and cross-linking would offer good resistance.
Mechanical Strength HighThe cross-linked network provides good strength and rigidity.
Curing Rate Generally slower than aliphatic aminesThe steric hindrance from the ethyl and methyl groups might lead to a moderate curing rate, offering a longer pot life.

As Chain Extenders in Polyurethane Systems

In polyurethane chemistry, diamines are used as chain extenders to build the hard segment of the polymer, which in turn affects the final mechanical properties and thermal stability. d-nb.inforesearchgate.netresearchgate.net Aromatic diamines, in particular, can lead to polyurethanes with high thermal stability. researchgate.net While there is no direct evidence in the searched literature for the use of this compound as a chain extender, the principles of polyurethane chemistry suggest its potential. As an aniline derivative, it could react with isocyanate groups to form urea (B33335) linkages, contributing to the hard segment of the polyurethane. The structure of the chain extender significantly influences the properties of the resulting polyurethane. d-nb.inforesearchgate.net The ethyl and methyl substituents on the aniline ring would impact the packing and morphology of the hard segments, thereby influencing properties such as modulus, tear strength, and thermal resistance. A patent on chain extenders for polyurethanes describes the use of alkyl ethers of halogen-substituted aromatic diamines, indicating that halogenated anilines are of interest in this field. google.com

Precursors for Polyimide Synthesis

Polyimides are a class of high-performance polymers known for their exceptional thermal stability, chemical resistance, and mechanical properties. rsc.orgdakenchem.com Their synthesis typically involves the reaction of a dianhydride with a diamine. rsc.orgdakenchem.com Although this compound is a monoamine, its derivatives or related diamino compounds could serve as monomers for polyimide synthesis. The introduction of specific substituents on the diamine monomer can be a strategy to tailor the properties of the final polyimide, such as solubility and optical transparency. rsc.org The synthesis of polyimides from substituted anilines is a known approach to modify polymer properties. researchgate.net While the direct use of this compound in polyimide synthesis is not documented in the provided search results, its chemical nature makes it a candidate for derivatization into a diamine that could be used in polyimide production. The presence of the chloro, ethyl, and methyl groups on such a precursor would be expected to influence the final properties of the polyimide film. nih.gov

Building Block in Complex Organic Molecule Construction

This compound is a substituted aromatic amine that serves as a crucial intermediate and building block in the synthesis of more complex organic molecules. Its specific substitution pattern—containing chloro, ethyl, and methyl groups on the aniline ring—provides a unique structural motif that is leveraged in the production of specialized chemicals, particularly in the agrochemical industry. The reactivity of the amino group, coupled with the electronic and steric effects of the ring substituents, allows for its incorporation into larger, high-value molecular frameworks. A significant application of this compound is as an intermediate for plant protection agents. nih.gov

Synthesis of Nitrogen-Heterocyclic Compounds

Nitrogen-containing heterocyclic compounds are a cornerstone of medicinal and agricultural chemistry. The synthesis of quinoline (B57606) and its derivatives is a classic example of building such scaffolds from aniline precursors. While specific literature detailing the cyclization of this compound is not abundant, its structural similarity to other anilines used in these reactions makes it a viable candidate for such transformations.

Established methods like the Doebner-von Miller reaction provide a general pathway for synthesizing quinolines. wikipedia.org This reaction involves the condensation of an aniline with an α,β-unsaturated carbonyl compound, typically catalyzed by a strong acid. wikipedia.org For instance, reacting an aniline with crotonaldehyde (B89634) (formed in situ from acetaldehyde) would theoretically yield a substituted quinoline. In the case of this compound, a plausible reaction with an appropriate α,β-unsaturated aldehyde or ketone under acidic conditions could lead to the formation of a polysubstituted quinoline, such as 7-chloro-5-ethyl-8-methylquinoline.

A general scheme for this type of reaction is presented below:

Doebner-von Miller Reaction Scheme

Figure 1: General mechanism of the Doebner-von Miller reaction, a classic method for quinoline synthesis from anilines. This illustrates how anilines like this compound can act as precursors to complex heterocyclic systems.

Another prominent method is the Friedländer synthesis, which involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. nih.govresearchgate.net Although this compound itself is not a 2-aminoaryl ketone, its derivatives could be modified to participate in such cyclizations, highlighting its potential as a versatile precursor in constructing diverse heterocyclic systems.

Formation of N-Substituted Aniline Derivatives

A primary and well-documented application of this compound is in the synthesis of N-substituted aniline derivatives, which are pivotal intermediates in the production of certain herbicides. The process often involves the N-acylation of the aniline, specifically chloroacetylation, to produce a class of compounds known as chloroacetanilides.

A prominent example is the synthesis pathway towards the herbicide Metolachlor. While Metolachlor itself is derived from the non-chlorinated aniline (2-ethyl-6-methylaniline), patents describe the synthesis of its chloro-substituted analogue. The key step involves the reaction of an N-alkylated aniline precursor with chloroacetyl chloride. This reaction introduces the N-chloroacetyl group, a critical functional moiety for the herbicidal activity of the final product.

The conversion is typically carried out by reacting the N-substituted aniline with a chloroacetylating agent, such as chloroacetyl chloride or chloroacetic anhydride (B1165640), in an inert solvent. A base, like an alkali carbonate or a tertiary amine, is often used to neutralize the hydrogen chloride byproduct. This acylation reaction is a robust and efficient method for creating the amide linkage.

The general reaction for the N-chloroacetylation of a substituted aniline is detailed in the table below, based on procedures described in related patents.

Table 1: Representative Reaction Conditions for N-Chloroacetylation

ParameterCondition
Starting Material N-(1'-methyl-2'-hydroxyethyl)-2-ethyl-6-methylaniline
Reagent Chloroacetyl chloride or Chloroacetic anhydride
Solvent Inert hydrocarbons (e.g., hexane, toluene, chlorobenzene)
Base Alkali carbonates (e.g., NaHCO₃), Tertiary amines (e.g., triethylamine)
Temperature 0°C to 50°C
Stoichiometry Near stoichiometric ratio (1:1 to 1:1.1 of aniline to acylating agent)
Product N-(1'-methyl-2'-hydroxyethyl)-N-chloroacetyl-2-ethyl-6-methylaniline

This table summarizes typical conditions for the N-chloroacetylation step in the synthesis of chloroacetanilide herbicides, based on analogous patented processes.

This synthetic utility underscores the importance of this compound as a foundational molecule. Its structure allows for sequential modifications—first at the nitrogen atom to introduce side chains, and then through acylation to build the final, complex herbicidal agent.

Q & A

Basic: What spectroscopic methods are recommended for structural confirmation of 4-Chloro-2-ethyl-6-methylaniline?

Answer:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H NMR : Analyze aromatic proton splitting patterns to confirm substitution positions (e.g., deshielding of NH₂ due to adjacent Cl and ethyl/methyl groups). Compare with analogs like 2-Chloro-6-methylaniline (δ 6.5–7.2 ppm for aromatic protons) .
    • ¹³C NMR : Identify carbons adjacent to electronegative groups (e.g., Cl at ~125 ppm, NH₂ at ~145 ppm) .
  • Mass Spectrometry (MS) : Look for molecular ion peaks at m/z 183.5 (C₉H₁₂ClN) and fragmentation patterns (e.g., loss of NH₂ or Cl).
  • Infrared (IR) : Confirm NH₂ stretching (~3350–3450 cm⁻¹) and C-Cl absorption (~550–650 cm⁻¹) .

Basic: What synthetic routes are validated for this compound?

Answer:

  • Method 1: Direct Chlorination
    React 2-ethyl-6-methylaniline with Cl₂ in acetic acid at 0–5°C. Monitor reaction progress via TLC (silica gel, hexane:ethyl acetate 8:2). Yield optimization requires stoichiometric control to avoid over-chlorination .
  • Method 2: Reductive Amination
    Reduce 4-chloro-2-ethyl-6-methylnitrobenzene using H₂/Pd-C in ethanol. Confirm completion by HPLC (C18 column, 70:30 water:acetonitrile, UV detection at 254 nm) .
  • Purity Assessment : Post-synthesis, use GC-MS (DB-5 column, 60–280°C ramp) to detect impurities like unreacted nitro precursors or di-chlorinated byproducts .

Advanced: How do steric and electronic effects influence regioselectivity in electrophilic substitutions of this compound?

Answer:

  • Electronic Effects : The Cl group is electron-withdrawing, deactivating the ring and directing electrophiles to the para position relative to NH₂. Ethyl/methyl groups are weakly electron-donating, further modulating reactivity .
  • Steric Hindrance : The ethyl group at position 2 creates steric bulk, disfavoring substitution at adjacent positions. For example, nitration predominantly occurs at position 5 (meta to Cl, para to NH₂) .
  • Experimental Validation : Perform competitive reactions (e.g., nitration with HNO₃/H₂SO₄) and analyze products via LC-MS to quantify regioselectivity ratios .

Advanced: How can contradictory literature data on the compound’s melting point and stability be resolved?

Answer:

  • Purity Verification : Recrystallize the compound from ethanol/water and measure melting point via DSC. Compare with literature values (e.g., 178°C for analogs like 4-Chloro-2-methylaniline ).
  • Stability Studies :
    • Thermal : Use TGA to assess decomposition thresholds (e.g., >200°C for thermal stability).
    • Oxidative : Expose to H₂O₂/UV and monitor degradation via HPLC. NH₂ groups are prone to oxidation, forming nitro derivatives .
  • Contradiction Analysis : Cross-reference synthesis protocols (e.g., solvent traces may depress melting points) and validate methods using certified reference standards .

Basic: What safety protocols are critical when handling this compound?

Answer:

  • PPE : Use nitrile gloves, lab coat, and safety goggles. Avoid inhalation (volatilization risk at >150°C) .
  • Storage : Keep in amber glass under nitrogen at 4°C to prevent oxidation.
  • Spill Management : Neutralize with 10% acetic acid and adsorb with vermiculite. Avoid aqueous washdown due to environmental toxicity .

Advanced: What computational methods predict the compound’s reactivity in catalytic coupling reactions?

Answer:

  • DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to model transition states for Suzuki-Miyaura coupling. Focus on Pd(0)-NH₂ interactions and steric effects from ethyl groups .
  • Experimental Correlation : Synthesize Pd-complexed derivatives and compare catalytic activity (TON, TOF) with computational predictions. Use X-ray crystallography to validate coordination geometry .

Basic: How to quantify trace impurities in this compound using chromatographic methods?

Answer:

  • HPLC-DAD : Use a C18 column (150 mm × 4.6 mm, 3.5 µm) with isocratic elution (acetonitrile:0.1% formic acid, 65:35). Detect impurities at 220 nm and quantify via external calibration .
  • GC-FID : Employ a DB-35MS column (30 m × 0.25 mm) with splitless injection. Identify chlorinated byproducts (e.g., di-ethyl analogs) via retention index matching .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-2-ethyl-6-methylaniline
Reactant of Route 2
Reactant of Route 2
4-Chloro-2-ethyl-6-methylaniline

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